molecular formula C13H12O3 B12349248 alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid CAS No. 76561-82-5

alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid

Cat. No.: B12349248
CAS No.: 76561-82-5
M. Wt: 216.23 g/mol
InChI Key: KUJHPYMDWIIJDD-UHFFFAOYSA-N
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Description

Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid is a compound known for its significant role in various scientific and industrial applications. It is a nonsteroidal anti-inflammatory molecule (NSAID) and is often used in the synthesis of other complex molecules . This compound is characterized by its unique structure, which includes a naphthalene ring fused with an acetic acid moiety.

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .

Comparison with Similar Compounds

Similar Compounds

    Naproxen: Another nonsteroidal anti-inflammatory drug with a similar structure and function.

    Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.

    Ketoprofen: Another NSAID that shares similar mechanisms of action.

Uniqueness

Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid is unique due to its specific structure, which allows it to be more effective as a chiral ligand in certain chemical reactions . Additionally, its non-selective inhibition of both COX-1 and COX-2 enzymes makes it a versatile compound in medical research .

Properties

CAS No.

76561-82-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-hydroxy-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15)

InChI Key

KUJHPYMDWIIJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O

Origin of Product

United States

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